molecular formula C14H20N4O2S B7594940 4-tert-butyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide

4-tert-butyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide

Cat. No. B7594940
M. Wt: 308.40 g/mol
InChI Key: SSYNEVCCTZCPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, it has been shown to reduce inflammation, inhibit tumor growth, and improve insulin sensitivity. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-tert-butyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.

Future Directions

There are several future directions for research on 4-tert-butyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide. One of the main areas of research is to further explore its potential applications in medicine. This compound has shown promising results as an anti-inflammatory agent and as a potential treatment for various diseases. Another area of research is to explore its potential applications in agriculture. This compound has shown potential as a pesticide and herbicide. Additionally, there is a need to further understand the mechanism of action of this compound and to explore its potential side effects and toxicity.

Synthesis Methods

The synthesis of 4-tert-butyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide involves the reaction between tert-butylamine, 1H-1,2,4-triazole-5-carbaldehyde, and benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired compound in good yields and high purity.

Scientific Research Applications

4-tert-butyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anti-inflammatory agent and as a potential treatment for various diseases such as cancer, diabetes, and Alzheimer's disease. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In material science, it has been explored for its potential use as a catalyst and as a component in the synthesis of polymers.

properties

IUPAC Name

4-tert-butyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S/c1-14(2,3)11-4-6-12(7-5-11)21(19,20)17-9-8-13-15-10-16-18-13/h4-7,10,17H,8-9H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYNEVCCTZCPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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